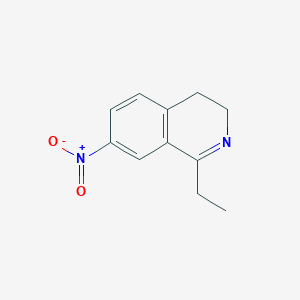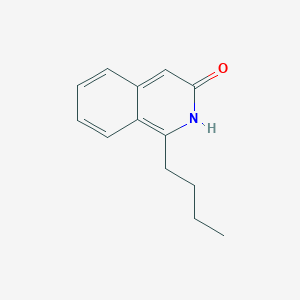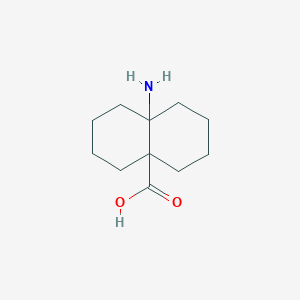
1-(4-Hydroxynaphthalen-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxynaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, featuring a hydroxyl group at the 4-position and a propanone group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxynaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-oxonaphthalen-2-yl)propan-1-one or 1-(4-carboxynaphthalen-2-yl)propan-1-one.
Reduction: Formation of 1-(4-hydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxynaphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxynaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxynaphthalen-1-yl)propan-1-one
- 1-(4-Methoxynaphthalen-2-yl)propan-1-one
- 1-(4-Hydroxynaphthalen-2-yl)butan-1-one
Uniqueness
1-(4-Hydroxynaphthalen-2-yl)propan-1-one is unique due to the specific positioning of the hydroxyl and propanone groups on the naphthalene ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(4-hydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)10-7-9-5-3-4-6-11(9)13(15)8-10/h3-8,15H,2H2,1H3 |
Clave InChI |
PJXDKBFAEOGSQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC2=CC=CC=C2C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)


![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)


![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)


![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)

